molecular formula C20H27NO5 B009808 4-Hydroxybevantolol CAS No. 105566-69-6

4-Hydroxybevantolol

Cat. No. B009808
M. Wt: 361.4 g/mol
InChI Key: WHRVLAOOFFVJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybevantolol is a beta-blocker drug that is used as an antagonist of the beta-adrenergic receptor. It is a derivative of bevantolol, which is a beta-blocker drug used for the treatment of hypertension and angina pectoris. 4-Hydroxybevantolol is synthesized from bevantolol and has been found to have potential therapeutic applications in the treatment of cardiovascular diseases.

Mechanism Of Action

The mechanism of action of 4-Hydroxybevantolol involves the blockade of the beta-adrenergic receptor. The beta-adrenergic receptor is a G protein-coupled receptor that is activated by the binding of catecholamines such as epinephrine and norepinephrine. The activation of the receptor leads to an increase in heart rate, contractility, and blood pressure. By blocking the receptor, 4-Hydroxybevantolol reduces the effects of catecholamines on the cardiovascular system, leading to a decrease in heart rate, contractility, and blood pressure.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Hydroxybevantolol are similar to those of other beta-blocker drugs. The drug reduces heart rate, contractility, and blood pressure, leading to a decrease in myocardial oxygen demand. This makes it useful in the treatment of angina pectoris and heart failure. The drug also has antiarrhythmic effects and can be used to treat certain types of arrhythmias.

Advantages And Limitations For Lab Experiments

One advantage of 4-Hydroxybevantolol is its high affinity for the beta-adrenergic receptor. This makes it a potent antagonist of the receptor and a promising drug candidate for the treatment of cardiovascular diseases. However, the drug has limitations in lab experiments as it can have off-target effects on other receptors. This can lead to unwanted side effects and can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 4-Hydroxybevantolol. One direction is the investigation of the drug's potential in the treatment of other cardiovascular diseases such as pulmonary hypertension and atherosclerosis. Another direction is the development of more selective beta-blocker drugs that can target specific beta-adrenergic receptor subtypes. This can lead to the development of drugs with fewer side effects and better therapeutic outcomes. Finally, the development of more efficient synthesis methods for 4-Hydroxybevantolol can lead to a more cost-effective production of the drug.

Synthesis Methods

The synthesis of 4-Hydroxybevantolol involves the oxidation of bevantolol using a suitable oxidizing agent. The reaction is carried out in the presence of a catalyst and a solvent. The reaction conditions are optimized to obtain a high yield of the product. The product is then purified using chromatography techniques.

Scientific Research Applications

Several studies have been conducted to investigate the therapeutic potential of 4-Hydroxybevantolol. It has been found to have potential applications in the treatment of cardiovascular diseases such as hypertension, heart failure, and arrhythmias. The drug has been shown to have a high affinity for the beta-adrenergic receptor and is a potent antagonist of the receptor. This makes it a promising drug candidate for the treatment of cardiovascular diseases.

properties

CAS RN

105566-69-6

Product Name

4-Hydroxybevantolol

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol

InChI

InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3

InChI Key

WHRVLAOOFFVJBE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O

synonyms

4-hydroxybevantolol
bevantolol metabolite III

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.